(S)-1-(5-Chloropyridin-2-yl)propan-2-ol
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Overview
Description
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol is a chiral compound with a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloropyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine.
Grignard Reaction: The 5-chloropyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by chiral resolution using high-performance liquid chromatography (HPLC) or other efficient separation techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (S)-1-(5-Chloropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Chloropyridin-2-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
5-Chloropyridin-2-ylmethanol: A related compound with a hydroxyl group directly attached to the pyridine ring.
2-(5-Chloropyridin-2-yl)ethanol: A compound with a shorter carbon chain.
Uniqueness
(S)-1-(5-Chloropyridin-2-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
(2S)-1-(5-chloropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10ClNO/c1-6(11)4-8-3-2-7(9)5-10-8/h2-3,5-6,11H,4H2,1H3/t6-/m0/s1 |
InChI Key |
YZQMIBHSFMUXNP-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=NC=C(C=C1)Cl)O |
Canonical SMILES |
CC(CC1=NC=C(C=C1)Cl)O |
Origin of Product |
United States |
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